molecular formula C23H24N4O2 B2826678 N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide CAS No. 1024523-14-5

N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide

Cat. No.: B2826678
CAS No.: 1024523-14-5
M. Wt: 388.471
InChI Key: RNQCIMAYXUALOD-UHFFFAOYSA-N
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Description

N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide is a complex organic compound featuring a unique indeno-pyrazole structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Indeno-Pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno-pyrazole core.

    Introduction of the Tert-butyl and Methyl Groups: Alkylation reactions are employed to introduce the tert-butyl and methyl groups at specific positions on the indeno-pyrazole core.

    Attachment of the Formamide Group: The final step involves the reaction of the intermediate with formamide derivatives under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and tert-butyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the indeno-pyrazole core, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings. Its functional groups can be tailored to impart specific properties to these materials.

Mechanism of Action

The mechanism by which N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The indeno-pyrazole core can bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Indeno[2,3-D]pyrazole Derivatives: Compounds with similar core structures but different substituents.

    Formamide Derivatives: Compounds with the formamide functional group attached to various aromatic systems.

Uniqueness

What sets N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide apart is its combination of the indeno-pyrazole core with tert-butyl, methyl, and formamide groups. This unique combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-13-8-6-7-9-17(13)25-22(29)24-14-10-11-15-16(12-14)20(28)18-19(15)27(5)26-21(18)23(2,3)4/h6-12H,1-5H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQCIMAYXUALOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)C4=C(C3=O)C(=NN4C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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